Superior Inhibition of Ergosterol Synthesis Compared to the Closest Structural Analog PF-1163B
PF-1163A demonstrates greater potency in inhibiting ergosterol synthesis than its closest structural analog, PF-1163B. In a direct head-to-head comparison of biochemical activity, the IC50 value for PF-1163A is 12 ng/mL, which is approximately 2.8-fold lower (more potent) than the IC50 of 34 ng/mL for PF-1163B . The structural difference is minimal, with PF-1163A possessing an additional hydroxyl group on its side chain [1].
| Evidence Dimension | Inhibition of Ergosterol Synthesis (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 ng/mL |
| Comparator Or Baseline | PF-1163B (IC50 = 34 ng/mL) |
| Quantified Difference | PF-1163A is 2.8-fold more potent (lower IC50) |
| Conditions | Biochemical assay; ergosterol synthesis inhibition |
Why This Matters
This ~3-fold higher biochemical potency establishes PF-1163A as the superior choice for experiments targeting the C-4 sterol methyl oxidase enzyme, offering a wider dynamic range for dose-response studies.
- [1] National Library of Medicine (NLM). MeSH Supplementary Concept Data: PF 1163A. Unique ID: C405057. View Source
